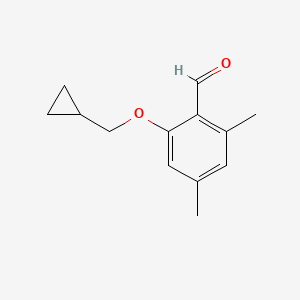![molecular formula C12H11Br2N3O2 B13002514 4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic Acid CAS No. 886500-10-3](/img/structure/B13002514.png)
4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6,8-Dibromoquinazolin-4-yl)amino]butanoic acid is a chemical compound with the molecular formula C₁₂H₁₁Br₂N₃O₂ It is known for its unique structure, which includes a quinazoline core substituted with bromine atoms at positions 6 and 8, and an amino group linked to a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Amination: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the brominated quinazoline intermediate.
Attachment of the Butanoic Acid Chain: The final step involves the coupling of the aminoquinazoline intermediate with a butanoic acid derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient bromination and amination steps, as well as advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline core to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Amino or thiol-substituted quinazoline derivatives.
科学研究应用
4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinazoline core play a crucial role in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on the context of its use.
相似化合物的比较
Similar Compounds
4-[(6,8-Dichloroquinazolin-4-yl)amino]butanoic acid: Similar structure but with chlorine atoms instead of bromine.
4-[(6,8-Difluoroquinazolin-4-yl)amino]butanoic acid: Fluorine atoms replace the bromine atoms.
4-[(6,8-Diiodoquinazolin-4-yl)amino]butanoic acid: Iodine atoms instead of bromine.
Uniqueness
4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development.
属性
CAS 编号 |
886500-10-3 |
|---|---|
分子式 |
C12H11Br2N3O2 |
分子量 |
389.04 g/mol |
IUPAC 名称 |
4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C12H11Br2N3O2/c13-7-4-8-11(9(14)5-7)16-6-17-12(8)15-3-1-2-10(18)19/h4-6H,1-3H2,(H,18,19)(H,15,16,17) |
InChI 键 |
BLZFANFOKIJQGS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(=NC=N2)NCCCC(=O)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


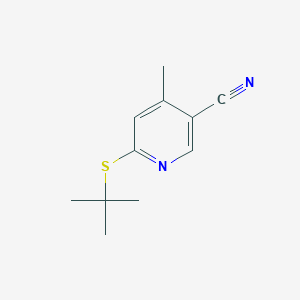
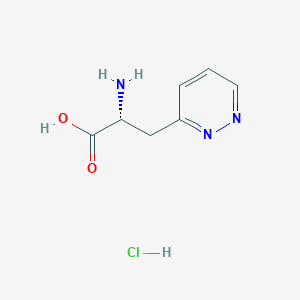
![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)

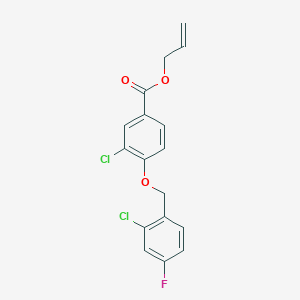
![Methyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13002472.png)

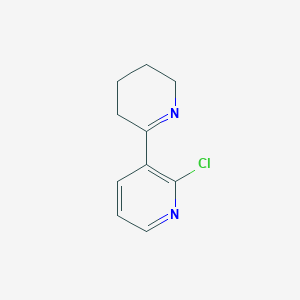
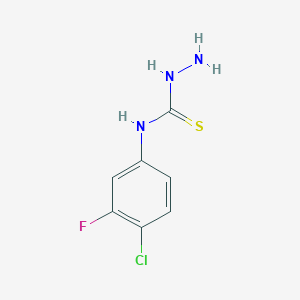
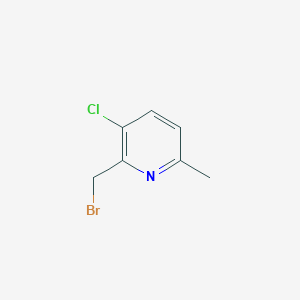


![2-Benzyl-7-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13002488.png)
